3'-Hydroxy Stanozolol-d3 is a deuterated form of the anabolic androgenic steroid stanozolol, which is commonly used in sports and medicine. As a metabolite of stanozolol, it plays a significant role in doping control and pharmacological studies. This compound is primarily utilized as an internal standard in analytical chemistry to improve the detection of stanozolol metabolites in biological samples, particularly urine.
3'-Hydroxy Stanozolol-d3 is synthesized from stanozolol, which itself is derived from testosterone. The compound is commercially available and can be sourced from various chemical suppliers, including LGC Standards and other specialized laboratories that focus on steroid analysis and doping control .
3'-Hydroxy Stanozolol-d3 falls under the category of steroids and metabolites, specifically classified as a stable isotope-labeled internal standard. It is used extensively in analytical methods like gas chromatography-mass spectrometry (GC-MS) for detecting anabolic steroids in sports drug testing .
The synthesis of 3'-Hydroxy Stanozolol-d3 involves the introduction of deuterium atoms into the stanozolol molecule. This can be achieved through various synthetic routes that typically involve isotopic labeling techniques. The deuteration process enhances the stability and detectability of the compound during analytical procedures.
The synthesis may involve:
The molecular formula of 3'-Hydroxy Stanozolol-d3 is , with a molecular weight of 347.51 g/mol. The structure features several functional groups typical of anabolic steroids, including hydroxyl groups and a steroid backbone.
[2H]C([2H])([2H])[C@]1(O)CC[C@H]2[C@@H]3CC[C@H]4Cc5[nH]nc(O)c5C[C@]4(C)[C@H]3CC[C@]12C
InChI=1S/C21H32N2O2/c1-19-11-14-17(22-23-18(14)24)10-12(19)4-5-13-15(19)6-8-20(2)16(13)7-9-21(20,3)25/h12-13,15-16,25H,4-11H2,1-3H3,(H2,22,23,24)/t12-,13+,15-,16-,19-,20-,21-/m0/s1/i3D3
.In biological systems, 3'-Hydroxy Stanozolol-d3 can undergo various transformations:
Analytical methods such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are employed to monitor these reactions and quantify metabolites in biological samples .
The mechanism of action for 3'-Hydroxy Stanozolol-d3 primarily involves its role as an internal standard in analytical assays. By mimicking the behavior of its non-deuterated counterpart, it helps improve the accuracy and reliability of measurements related to stanozolol metabolism.
Studies have shown that using 3'-Hydroxy Stanozolol-d3 enhances the detection limits for stanozolol metabolites in urine samples, allowing for better compliance with World Anti-Doping Agency (WADA) regulations .
3'-Hydroxy Stanozolol-d3 (C₂₁H₂₉D₃N₂O₂; MW 347.51 g/mol) is a deuterium-labeled isotopologue of 3'-hydroxystanozolol, serving as a critical tracer in elucidating the biotransformation pathways of the anabolic-androgenic steroid stanozolol. Stanozolol undergoes extensive hepatic metabolism, with 3'-hydroxylation representing a dominant Phase I metabolic route. The deuterated form incorporates three deuterium atoms at the 3' position, providing identical chemical behavior to the non-labeled metabolite but enabling precise differentiation via mass spectrometry. This structural feature is exploited in quantitative assays to track the formation kinetics and excretion profiles of the metabolite without isotopic interference [1] [4].
In human doping control, 3'-hydroxystanozolol is a long-term urinary biomarker, detectable up to 10 days after a single 2 mg oral stanozolol dose. The glucuronidated form (3'-hydroxystanozolol glucuronide, 3STANG) accounts for >60% of excreted metabolites, necessitating enzymatic hydrolysis prior to analysis in conventional methods. The deuterated analog allows researchers to quantify extraction efficiency and matrix effects during analytical validation, significantly enhancing detection reliability at concentrations as low as 0.125 ng/mL in urine [2] [7].
Table 1: Key Physicochemical and Analytical Properties of 3'-Hydroxy Stanozolol-d3
Property | Value | Significance |
---|---|---|
Molecular Formula | C₂₁H₂₉D₃N₂O₂ | Enables isotopic distinction in MS assays |
Molecular Weight | 347.51 g/mol | Higher than non-deuterated form (344.49 g/mol) |
Detection Limit (LC-MS/MS) | 0.125 ng/mL (urine/serum) | Critical for trace doping detection |
Primary Metabolic Role | Phase I hydroxylation product | Dominant stanozolol metabolite in humans |
The metabolism of stanozolol involves sequential Phase I hydroxylation and Phase II conjugation reactions:
Competition between glucuronidation and sulfation pathways influences urinary excretion ratios. Inhibitors like diclofenac (NSAID) or dietary components (e.g., green tea polyphenols) reduce UGT2B17 activity by >30% in vitro, potentially elevating circulating levels of unconjugated 3'-hydroxystanozolol. This metabolic shift underscores the value of multi-matrix testing strategies combining urine, serum, and hair analysis [3] [8].
Glucuronidation of 3'-hydroxystanozolol involves nucleophilic attack by the oxygen of the 3'-hydroxy group on the anomeric carbon of UDP-glucuronic acid, forming a β-D-glucopyranuronoside linkage. UGT2B17 exhibits the highest catalytic efficiency (kcat/Km = 4.7 × 10³ M⁻¹s⁻¹) among UGT isoforms. The resultant glucuronide (3STANG) undergoes active renal transport into urine, where it accounts for >70% of excreted stanozolol metabolites [7] [9].
Sulfation, mediated by SULT2A1, generates the less abundant 3'-sulfate ester. Though minor, this pathway contributes to ~15% of conjugated metabolites and serves as a backup excretion route when glucuronidation is impaired. Modern detection strategies leverage intact glucuronide analysis via LC-MS/MS, bypassing enzymatic hydrolysis. This approach reduces false negatives by >20% and extends detection windows to 15 days post-administration due to enhanced sensitivity (LOD = 50 pg/mL) [7].
Table 2: Conjugation Pathways of 3'-Hydroxystanozolol
Conjugation Type | Enzyme | Catalytic Efficiency | Urinary Prevalence | Detection Advantage |
---|---|---|---|---|
Glucuronidation | UGT2B17 | High (kcat/Km > 4×10³) | >70% | Sensitive intact LC-MS/MS assay |
Sulfation | SULT2A1 | Moderate | ~15% | Backup pathway if UGT inhibited |
Significant interspecies variations exist in stanozolol metabolism:
Metabolite distribution patterns differ fundamentally between models:
1. **Urinary Excretion Ratios**: - Humans: 3STANG > Free 3'-hydroxystanozolol (∼5:1 ratio) - Rats: Free 3'-hydroxystanozolol > Stanozolol (∼2:1 ratio) 2. **Detection Windows**: - Humans: 10–15 days (urine, post-glucuronide hydrolysis) - Rats: <7 days (urine); >21 days (hair)
These disparities necessitate cautious extrapolation of rodent pharmacokinetic data to humans, particularly in anti-doping predictive models [3] [6] [8].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8